

Mesopram: Basic Chemical and Application Data

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Compound Focus: Mesopram

CAS No.: 189940-24-7

Cat. No.: S525067

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The table below summarizes the available key information on **Mesopram**.

Property	Description
CAS Number	189940-24-7 [1]
Molecular Formula	C ₁₄ H ₁₉ NO ₄ [1]
Molecular Weight	265.31 g/mol [1]
Purity	≥98% [1]
Primary Target	Phosphodiesterase-4 (PDE4) inhibitor [1] [2]
Key In Vitro Findings	Inhibits Th1 cell proliferation; decreases production of IFN-γ, TNF-α, IL-10, and iNOS [1].

| **Key In Vivo Efficacy** | • Inhibits Experimental Autoimmune Encephalomyelitis (EAE) in rodents [3] [1]. • Alleviates experimental colitis in mice [1] [4]. • Triggers ovulation in follicle-stimulating hormone-primed rats [1]. |

Documented Experimental Protocols

While solubility data is absent, published studies provide details on how **Mesopram** was prepared and administered in vivo. The following protocols can serve as a reference for your own experimental design.

1. Protocol for EAE Rodent Model This methodology is adapted from the study demonstrating the efficacy of **Mesopram** in treating Experimental Autoimmune Encephalomyelitis [3].

- **Animal Models:** Acute, chronic, and relapsing-remitting EAE models in rodents.
- **Dosing Regimen:** Both **preventive** (treatment before disease onset) and **therapeutic** (treatment after symptom appearance) regimens were effective.
- **Route of Administration:** Oral administration (via gavage) or subcutaneous injection.
- **Formulation & Dosage:** **Mesopram** was administered at various doses. A dose of **10 mg/kg**, given once daily (q.d.), was reported as effective in a similar colitis model and can be used as a starting point for dose calculation [4].
- **Key Assessments:**
 - **Clinical scoring** of disease symptoms.
 - Histopathological analysis of **inflammatory cell infiltration** in the brain.
 - Measurement of **pro-inflammatory cytokines** (e.g., IFN- γ , TNF- α).

2. Protocol for DSS-Induced Murine Colitis This method details the use of **Mesopram** in a model of inflammatory bowel disease [4].

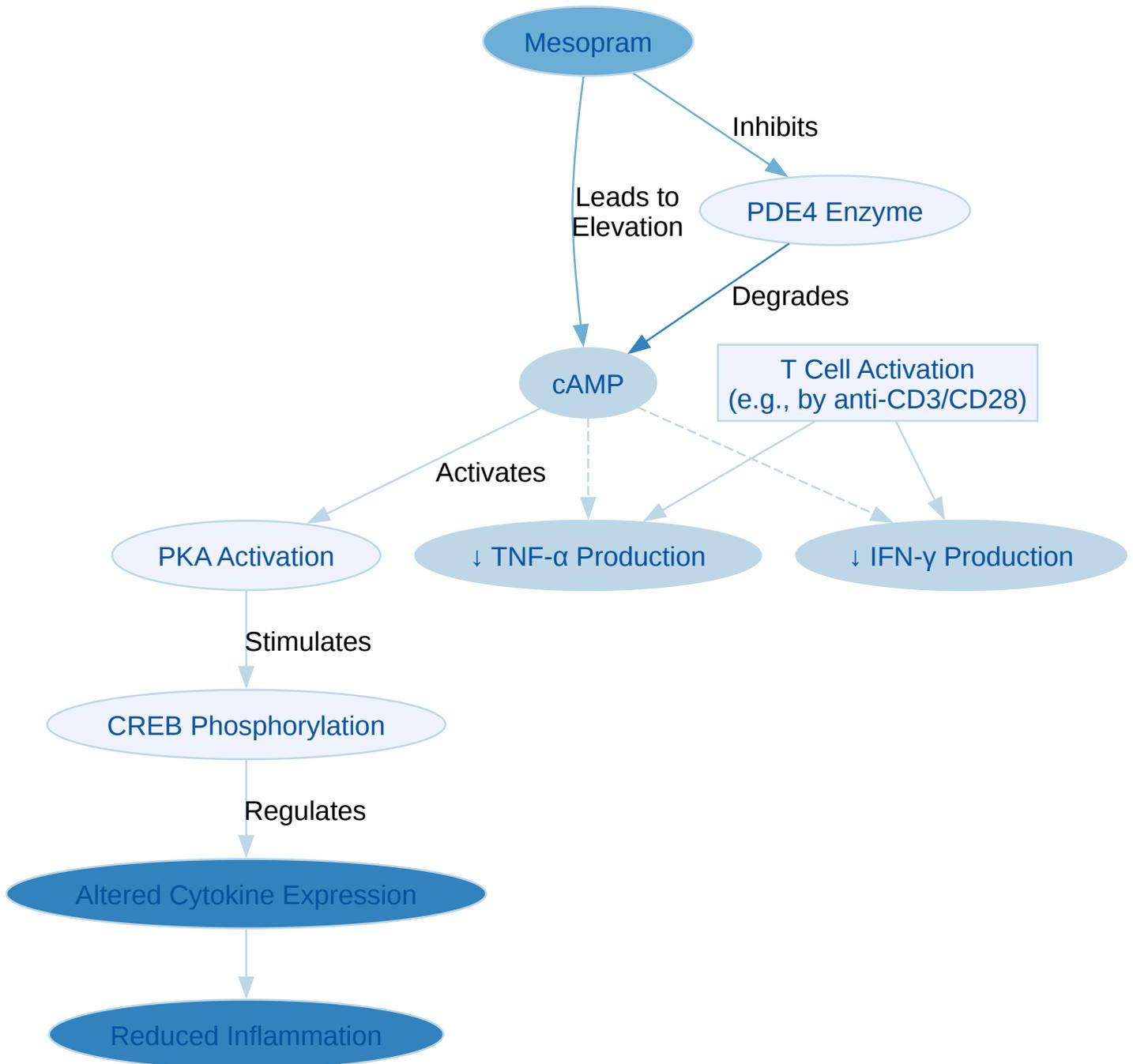
- **Animal Model:** Female BALB/c mice with colitis induced by dextran sulfate sodium (DSS).
- **Dosing Regimen:** Treatment began after the establishment of colitis (clinical score > 0.5).
- **Route of Administration:** Oral administration.
- **Formulation & Dosage:** A dose of **10 mg/kg body weight**, administered once daily, significantly blunted disease progression.
- **Key Assessments:**
 - **Clinical score** (based on weight loss, stool consistency, bleeding).
 - **Colon length** (shortening is a marker of inflammation).
 - Histological scoring of colon tissue.

Proposed Mechanism of Action and Experimental Workflow

The core mechanism of **Mesopram** and a generalized workflow for its in vivo application are summarized in the diagrams below.

Diagram 1: Proposed Signaling Pathway of Mesopram The following diagram illustrates the mechanism by which **Mesopram**, as a PDE4 inhibitor, is believed to exert its anti-inflammatory effects.

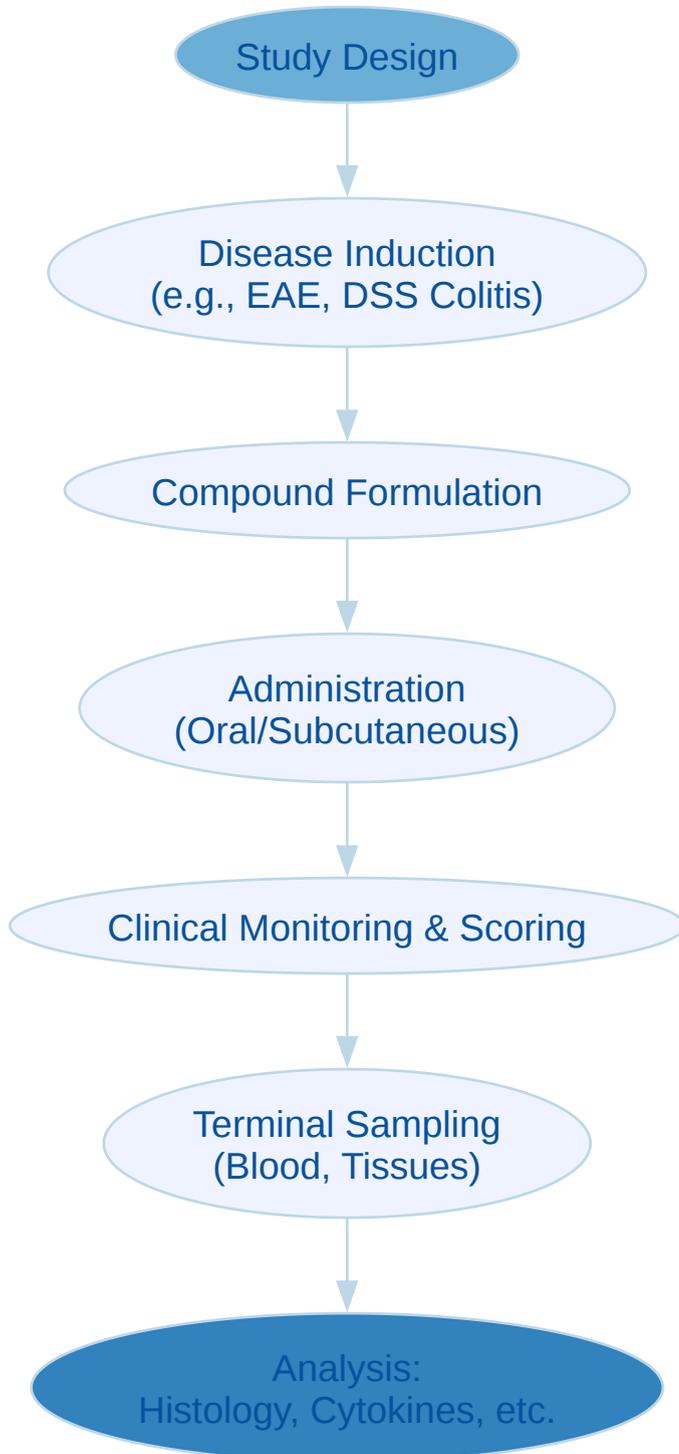
Proposed Anti-inflammatory Mechanism of Mesopram



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Diagram 2: Generalized In Vivo Experiment Workflow This flowchart outlines the key stages of an in vivo efficacy study for **Mesopram**.

General Workflow for In Vivo Mesopram Studies



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Critical Note on Solubility and Formulation

A significant gap exists in the publicly available literature regarding the exact solubility profile of **Mesopram**. The reviewed studies confirm its **oral activity** but do not describe the vehicle used to dissolve the compound for in vivo administration [3] [4].

- **Your Next Steps:** You will likely need to determine the optimal solvent system (e.g., aqueous solutions with solubilizers like cyclodextrins, or non-aqueous vehicles like PEG/Tween mixtures) through empirical testing.
- **Standard Practice:** Pre-formulation studies to characterize solubility in various buffers and solvents are essential for developing a stable and bioavailable formulation for animal studies.

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References

1. | CAS 189940-24-7 | SCBT - Santa Cruz Biotechnology Mesopram [scbt.com]
2. Phosphodiesterase-4 Inhibitors for the Treatment of ... [pmc.ncbi.nlm.nih.gov]
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